molecular formula C6H7NO2 B13178797 2-Amino-1-(furan-3-yl)ethanone

2-Amino-1-(furan-3-yl)ethanone

Cat. No.: B13178797
M. Wt: 125.13 g/mol
InChI Key: OUUDCURGIXYQCL-UHFFFAOYSA-N
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Description

2-Amino-1-(furan-3-yl)ethanone is a β-ketoamine derivative featuring a furan-3-yl substituent. The furan ring introduces unique electronic and steric characteristics compared to aromatic or heteroaromatic substituents in related compounds.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-amino-1-(furan-3-yl)ethanone

InChI

InChI=1S/C6H7NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3,7H2

InChI Key

OUUDCURGIXYQCL-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(furan-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of furan-3-carbaldehyde with an appropriate amine under controlled conditions. Another method includes the use of multi-component reactions involving furan derivatives, amines, and other reagents .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(furan-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-1-(furan-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 2-Amino-1-(furan-3-yl)ethanone and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
This compound Furan-3-yl C₆H₇NO₂ 125.13* Not reported Not reported Electron-rich furan ring; potential for π-conjugation
2-Amino-1-phenylethanone Phenyl C₈H₉NO 135.16 Not reported Not reported Baseline aromatic substituent; used in organic synthesis
2-Amino-1-(2-hydroxyphenyl)ethanone 2-Hydroxyphenyl C₈H₉NO₂ 151.17 177 (decomposes) Not reported Hydrogen-bonding via hydroxyl group
2-Amino-1-(3-methoxyphenyl)ethanone HCl 3-Methoxyphenyl C₉H₁₂ClNO₂ 201.65 Not reported 320.2 Methoxy group enhances solubility
2-Amino-1-(pyridin-3-yl)ethanone HCl Pyridin-3-yl C₇H₉ClN₂O 172.62 Not reported Not reported Nitrogen atom introduces basicity

*Calculated based on molecular formula.

Key Observations :

  • The furan-3-yl substituent likely reduces molecular weight and polarity compared to phenyl or substituted phenyl analogs.
  • Hydroxyl or methoxy groups (e.g., 2-hydroxyphenyl or 3-methoxyphenyl derivatives) enhance hydrogen bonding and solubility .
  • Pyridinyl analogs exhibit altered electronic properties due to nitrogen heteroatoms, influencing reactivity and biological activity .

Biological Activity

2-Amino-1-(furan-3-yl)ethanone, a compound featuring a furan ring and an amino group, has garnered attention in the scientific community for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N2OC_5H_6N_2O, with a molecular weight of approximately 110.11 g/mol. The presence of the furan ring contributes to its unique reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

2. Antiviral Effects

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, although further research is necessary to elucidate the exact mechanisms involved.

3. Antioxidant Activity

This compound demonstrates antioxidant activity, which is critical in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been linked to potential protective effects against cellular damage.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the amino group. This allows it to participate in various biochemical reactions, including enzyme inhibition and modulation of receptor activity. The compound may also interact with DNA and RNA, influencing gene expression and cellular signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeNotable Activity
1-(Furan-2-yl)ethanoneFuran derivativeAntimicrobial properties
Indole DerivativesAromatic compoundAnticancer activity
Thiazole DerivativesHeterocyclic compoundDiverse biological activities

This table highlights that while many furan derivatives exhibit biological activities, this compound's specific substitution pattern on the furan ring imparts distinct chemical properties and biological effects.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Antioxidant Activity

A study reported in Phytochemistry assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

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